

A Comprehensive Safety and Toxicological Guide to Hexyl 4-hydroxybenzoate-d4

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Compound of Interest

Compound Name: Hexyl 4-hydroxybenzoate-d4

Cat. No.: B1164434

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Introduction

Hexyl 4-hydroxybenzoate-d4 is a deuterated form of Hexyl 4-hydroxybenzoate, also known as hexylparaben. Parabens are a class of p-hydroxybenzoic acid esters widely used as preservatives in cosmetic, pharmaceutical, and food products due to their antimicrobial and fungicidal properties[1][2]. The deuterated analogue, **Hexyl 4-hydroxybenzoate-d4**, is primarily used as an internal standard in analytical and research applications, such as mass spectrometry, for the accurate quantification of its non-deuterated counterpart.

The toxicological and safety profile of a deuterated compound is generally considered to be very similar to its non-deuterated analogue. Therefore, this guide leverages available safety data for Hexyl 4-hydroxybenzoate and the broader paraben class to provide a comprehensive overview for researchers and professionals. Acute, subchronic, and chronic studies in rodents have indicated that parabens are practically non-toxic[1]. They are reported to be rapidly absorbed, metabolized, and excreted[1].

This document summarizes critical safety data, outlines relevant experimental protocols, and illustrates key biological pathways and experimental workflows to ensure safe handling and informed use in a laboratory setting.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of Hexyl 4-hydroxybenzoate are essential for understanding its behavior and for safe handling.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₈ O ₃	[3] [4]
Molecular Weight	222.28 g/mol	[3] [4]
CAS Number	1083-27-8	[3] [4] [5]
Melting Point	53.0 °C - 55.0 °C	[6] [7]
Boiling Point	171 °C @ 2 mmHg	[6] [7]
Water Solubility	25 mg/L @ 30 °C (experimental)	[6]
logP (o/w)	4.350	[6] [7]
Appearance	White to almost white powder or crystal	

Note: Data corresponds to the non-deuterated Hexyl 4-hydroxybenzoate.

Toxicological Data

Toxicological data is critical for assessing the potential hazards of a substance. The following table summarizes the available acute toxicity data for Hexyl 4-hydroxybenzoate and its parent acid.

Test Type	Species	Route	Value	Source
LD ₅₀	Mouse	Subcutaneous	3400 mg/kg	[6][7]
LD ₅₀	Mouse	Dermal	3400 mg/kg	[8]
LD ₅₀ (4-Hydroxybenzoic Acid)	Mouse	Oral	2200 mg/kg	[9]
LD ₅₀ (4-Hydroxybenzoic Acid)	Rat	Intraperitoneal	340 mg/kg	[9]

Key Toxicological Findings:

- Skin Irritation: Classified as causing skin irritation[4][8].
- Eye Irritation: Classified as causing serious eye irritation[4][8].
- Respiratory Irritation: May cause respiratory irritation[3].
- Sensitization: While generally considered non-sensitizing on normal skin, application to damaged skin has resulted in sensitization[1]. Some sources indicate it may cause an allergic skin reaction[7].
- Genotoxicity: Genotoxicity testing for parabens in various in vitro and in vivo studies has primarily yielded negative results[1].
- Carcinogenicity: No component of the product at levels $\geq 0.1\%$ is identified as a probable, possible, or confirmed human carcinogen by IARC[3].
- Reproductive Toxicity: Data on reproductive toxicity is limited[3]. Some studies have indicated that parabens possess weak estrogenic activity, with the ability to transactivate the estrogen receptor in vitro increasing with the size of the alkyl group[1].

Hazard Identification and Safety

Proper hazard identification is crucial for implementing appropriate safety measures.

Hazard Information	Details	Source(s)
GHS Hazard Pictogram	GHS07 (Exclamation Mark)	[8]
Signal Word	Warning	[8]
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H317: May cause an allergic skin reaction.	[4][7][8]
Precautionary Statements	P261: Avoid breathing dust.P264: Wash thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[7][8]

First Aid Measures:

- Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician[3].
- Skin Contact: Wash off with soap and plenty of water. Consult a physician[3].
- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[3].
- Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician[3].

Experimental Protocols

Understanding the methodologies behind toxicological assessments is key for interpreting the data.

Protocol 1: Acute Dermal Toxicity Assessment (General Principles based on OECD 402)

Acute dermal toxicity data, such as the LD₅₀ value of 3400 mg/kg in mice[8], is typically obtained through a standardized protocol.

- **Animal Selection:** Healthy, young adult animals of a single laboratory strain are used (e.g., rats or rabbits).
- **Preparation:** Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
- **Substance Application:** The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape.
- **Dosage:** A limit test at one dose level (e.g., 2000 or 5000 mg/kg bodyweight) is often performed. If mortality occurs, a full dose-range study is conducted with multiple groups of animals, each receiving a different dose.
- **Observation Period:** Animals are observed for 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weight is recorded weekly.
- **Necropsy:** All animals that die during the test and all surviving animals at the end of the 14-day period are subjected to a gross necropsy.
- **Data Analysis:** The LD₅₀ is calculated if sufficient mortality is observed.

Protocol 2: In Vitro Estrogen Receptor Transactivation Assay

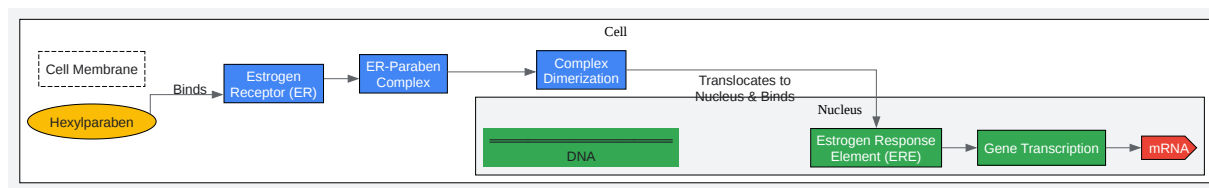
The weak estrogenic activity of parabens is evaluated using assays that measure the activation of the estrogen receptor (ER)[1].

- **Cell Line:** A human cell line that expresses the estrogen receptor, such as MCF-7 (breast cancer cells), is commonly used. These cells are engineered to contain a reporter gene (e.g., luciferase or β -galactosidase) downstream of an Estrogen Response Element (ERE).
- **Cell Culture:** Cells are cultured in a medium free of phenol red (which has weak estrogenic activity) and stripped of hormones by treatment with charcoal-dextran.
- **Exposure:** Cells are plated and exposed to various concentrations of the test substance (e.g., Hexyl 4-hydroxybenzoate) for a set period (e.g., 24 hours). A known estrogen (e.g., 17 β -estradiol) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.
- **Lysis and Reporter Assay:** After exposure, the cells are lysed, and the activity of the reporter gene product is measured. For a luciferase reporter, a luminometer is used to quantify light output upon addition of the substrate luciferin.
- **Data Analysis:** The reporter activity is normalized to cell viability and compared to the controls. A dose-response curve is generated to determine the concentration at which the substance produces a significant estrogenic response.

Visualized Pathways and Workflows

Estrogenic Activity Signaling Pathway

Parabens, including Hexyl 4-hydroxybenzoate, can exert weak estrogenic effects by binding to the estrogen receptor. The diagram below illustrates this generalized signaling pathway.

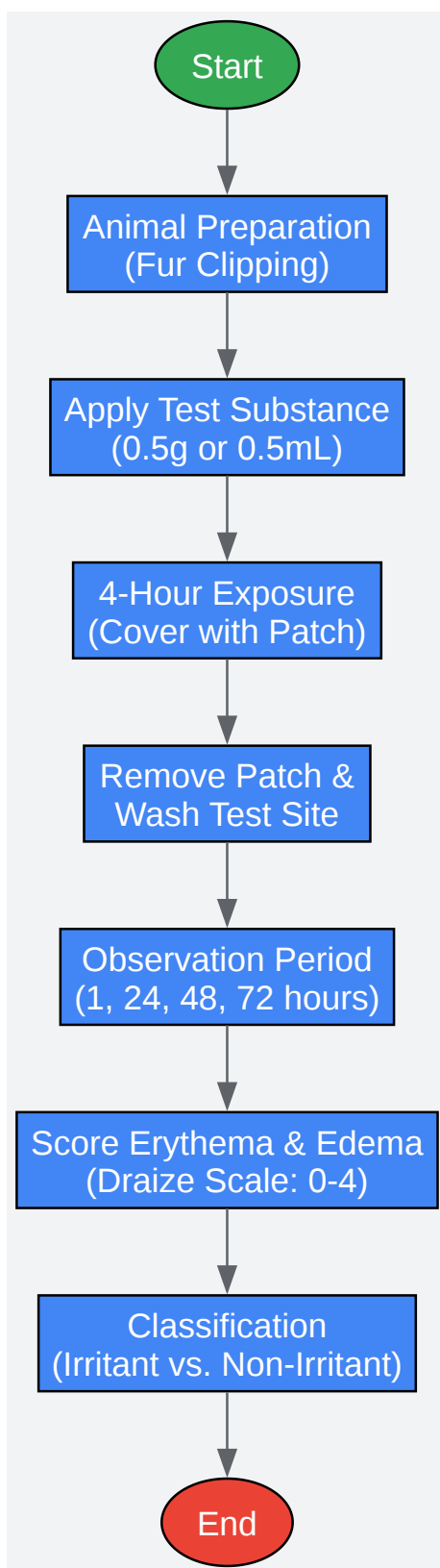


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Caption: Generalized pathway of estrogen receptor activation by a paraben ligand.

Experimental Workflow for Skin Irritation Assessment

The workflow for determining if a substance is a skin irritant follows a standardized process to ensure reproducible results.



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Caption: Standard workflow for an in vivo skin irritation test.

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